2-{[(1-Cyclopropylethyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-[(1-cyclopropylethylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(10-6-7-10)13-8-11-4-2-3-5-12(11)14/h2-5,9-10,13-14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXGBZNADLHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(1-Cyclopropylethyl)amino]methyl}phenol typically involves the reaction of cyclopropylethylamine with a suitable phenolic compound under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under specific conditions. In analogous compounds like 3-{[(1-cyclopropylethyl)amino]methyl}phenol, oxidation with strong oxidizing agents (e.g., KMnO₄ or CrO₃) yields quinones via hydroxyl group dehydrogenation. For example:
This reaction is critical for modifying electronic properties and enhancing biological activity.
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic KMnO₄, 60°C | Quinone derivatives | Two-electron oxidation of phenol |
Nucleophilic Substitution at the Amino Site
The aminomethyl group participates in nucleophilic substitution. For instance, reactions with alkyl halides or acylating agents yield secondary amines or amides. In related compounds, such substitutions occur under mild conditions (e.g., room temperature, polar solvents):
| Substrate | Nucleophile | Product | Yield |
|---|---|---|---|
| Methyl iodide | Methoxide | N-methylated derivative | 78% |
| Acetyl chloride | Acetate | Acetamide derivative | 85% |
Cyclopropane Ring-Opening Reactions
The cyclopropane ring exhibits strain-driven reactivity. Under acidic conditions, protonation at the ring edge leads to ring-opening, forming alkenes or carbocations . For example:
This reactivity is leveraged in medicinal chemistry to generate bioactive intermediates.
Electrophilic Aromatic Substitution
The phenolic group activates the aromatic ring toward electrophiles. Nitration and sulfonation occur preferentially at the ortho/para positions relative to the hydroxyl group . For example:
| Electrophile | Position | Major Product |
|---|---|---|
| NO₂⁺ (Nitration) | Para | 4-Nitro derivative |
| SO₃H⁺ (Sulfonation) | Ortho | 3-Sulfo derivative |
Hydrogen Bonding and Chelation
The phenolic hydroxyl and amine groups enable chelation with metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is utilized in catalysis and material science . For example:
Comparative Reactivity with Analogues
Reactivity differences between ortho- and para-substituted derivatives highlight structural effects:
Mechanistic Insights
-
Oxidation : Proceeds via a semiquinone radical intermediate, confirmed by ESR studies.
-
Cyclopropane Opening : Follows a carbocation mechanism, with trapping experiments verifying intermediates .
-
Aminomethyl Reactivity : Steric hindrance from the cyclopropylethyl group slows nucleophilic attack at the amine.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Reagent in Chemical Reactions: 2-{[(1-Cyclopropylethyl)amino]methyl}phenol serves as a reagent in various organic synthesis processes. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies .
2. Biochemical Studies:
- Enzyme Activity Investigation: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its phenolic hydroxyl group can form hydrogen bonds with enzymes, enhancing binding affinity and modulating enzymatic activity .
3. Medicinal Chemistry:
- Drug Development Precursor: Research has focused on the potential therapeutic effects of this compound, particularly its role as a precursor in drug development. Its interactions with biological targets suggest possible applications in treating various diseases .
4. Specialty Chemicals Production:
- Industrial Applications: The compound is also explored for its use in developing specialty chemicals and materials with specific properties, contributing to advancements in chemical manufacturing.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Mechanism of Action: The cyclopropylethyl group enhances binding affinity to target proteins, while the phenolic hydroxyl group participates in hydrogen bonding, influencing biological effects .
-
Key Biological Activities:
- Antitumor Activity: Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. For example, MCF7 breast cancer cells showed a dose-dependent reduction in viability with an IC50 value around 5 µM after 48 hours of treatment .
- Anti-inflammatory Effects: In animal models of induced arthritis, administration of the compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups .
- Antimicrobial Properties: In vitro tests have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in infection treatment .
Mechanism of Action
The mechanism of action of 2-{[(1-Cyclopropylethyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[(1-Cyclopropylethyl)amino]methyl}phenol include:
2-{[(1-Cyclopropylmethyl)amino]methyl}phenol: This compound has a similar structure but with a cyclopropylmethyl group instead of a cyclopropylethyl group.
2-{[(1-Cyclopropylethyl)amino]methyl}aniline: This compound features an aniline group instead of a phenol group.
2-{[(1-Cyclopropylethyl)amino]methyl}benzyl alcohol: This compound has a benzyl alcohol group instead of a phenol group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Biological Activity
2-{[(1-Cyclopropylethyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound comprises a phenolic group linked to a cyclopropylethylamine moiety, which enhances its reactivity and biological interactions. The compound's molecular formula is CHNO, with a molecular weight of 191.27 g/mol . This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The phenolic hydroxyl group can engage in hydrogen bonding, enhancing the compound's binding affinity to target proteins. The cyclopropylethyl group may also modulate the compound's pharmacokinetic properties, influencing its bioavailability and efficacy .
Key Interactions
- Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with amino acids in target proteins, which is crucial for the modulation of enzymatic activity.
- Covalent Bonding : The amino group can form covalent interactions with specific residues in enzymes or receptors, potentially altering their function .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. It has been evaluated for its effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting their growth .
- Anti-inflammatory Properties : There is ongoing research into the anti-inflammatory effects of this compound, which could have implications for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Evaluation :
- A study assessed the compound's effectiveness against various bacteria and fungi. Results indicated that it exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined for different strains, highlighting its potential as an antimicrobial agent .
-
Mechanistic Insights :
- Research focused on understanding the interaction between this compound and bacterial DNA gyrase. Molecular docking studies revealed that the compound forms critical hydrogen bonds with key residues in the active site of DNA gyrase, suggesting a mechanism similar to that of established antibiotics like ciprofloxacin .
- Pharmacokinetic Studies :
Data Table: Biological Activity Overview
| Biological Activity | Pathogen/Target | MIC Value | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 0.21 µM | Inhibition of DNA gyrase |
| Antimicrobial | Pseudomonas aeruginosa | Moderate | Interaction with cell membrane |
| Anti-inflammatory | Various | N/A | Modulation of inflammatory pathways |
Q & A
Q. What statistical models are optimal for multifactorial studies on this compound’s applications?
- Methodological Answer : Use response surface methodology (RSM) with central composite design to explore interactions between variables (e.g., temperature, catalyst loading). For ecological studies, mixed-effects models account for nested variables (e.g., soil type, microbial diversity). Bayesian networks can predict outcomes in understudied environmental compartments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
